8-ヒドロキシキノリン-4-カルボン酸

概要

説明

ヒドロキシキノリンアナログ2は、多様な生物活性で知られるヒドロキシキノリンの誘導体です。ヒドロキシキノリンアナログは、特にさまざまな生物学的標的に対する相互作用能力のために、医薬品化学における潜在的な応用に関して広く研究されてきました。これらの化合物は、ベンゼン環がピリジン環に融合した二環系であるキノリンコア構造を特徴としています。

科学的研究の応用

Chemical Properties and Structure

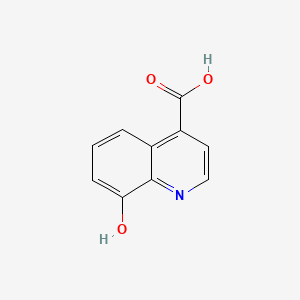

8-HQCA is characterized by its unique structure, which includes a hydroxyl group at position 8 and a carboxylic acid group at position 4 of the quinoline ring. Its chemical formula is , and it has a molecular weight of 189.17 g/mol. The presence of these functional groups contributes to its chelating ability, allowing it to form stable complexes with metal ions.

Pharmaceutical Applications

-

Antimicrobial Activity :

- 8-HQCA exhibits broad-spectrum antimicrobial properties. Studies have shown that it can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, hybrid compounds synthesized from 8-HQCA and ciprofloxacin demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL .

-

Anticancer Properties :

- Research indicates that 8-HQCA and its derivatives possess anticancer activity against several human cancer cell lines. For example, derivatives tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed IC50 values ranging from 26.30 to 63.75 µM . Notably, some compounds exhibited higher potency than standard chemotherapeutics like doxorubicin.

- Neuroprotection :

-

Inhibition of Enzymes :

- Recent studies have highlighted the potential of 8-HQCA as an inhibitor of various enzymes linked to disease processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from 8-HQCA showed IC50 values between 8.80 to 26.50 µM against these enzymes, indicating their potential in treating cognitive disorders .

Materials Science Applications

- Organic Light-Emitting Diodes (OLEDs) :

- Fluorescent Chemosensors :

Analytical Chemistry Applications

- Chromatographic Techniques :

- 8-HQCA can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method employing acetonitrile and water has been developed for its separation and quantification in complex mixtures . This method is scalable for preparative applications and suitable for pharmacokinetic studies.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |

| Anticancer agents | IC50 values between 26.30 to 63.75 µM | |

| Neuroprotective agents | Chelates metal ions, reducing oxidative stress | |

| Enzyme inhibitors | IC50 values from 8.80 to 26.50 µM | |

| Materials Science | OLED components | Enhances charge transport |

| Fluorescent sensors | Detects metal ions via luminescence | |

| Analytical Chemistry | HPLC analysis | Effective separation method for quantification |

Case Studies

- Hybridization with Ciprofloxacin :

- Synthesis of Derivatives :

- Neuroprotective Studies :

作用機序

ヒドロキシキノリンアナログの作用機序には、さまざまな生物学的プロセスを阻害する可能性のある金属イオンをキレート化する能力が含まれます。 たとえば、これらの化合物は、金属依存性酵素の活性を阻害し、誤った折り畳まれたタンパク質の蓄積とがん細胞のアポトーシスの誘導につながることがあります 。 分子標的には、ヒストン脱メチル化酵素や金属タンパク質などの酵素が含まれます .

類似化合物の比較

ヒドロキシキノリンアナログは、その強力な金属キレート化特性と多様な生物活性により独特です。類似の化合物には、以下が含まれます。

8-ヒドロキシキノリン: 抗菌性と抗がん性で知られています.

4-ヒドロキシ-2-キノロン: これらの化合物は、重要な製薬および生物活性を持っています.

2-ヒドロキシキノリン: さまざまな産業用途で使用されており、金属イオンと安定な錯体を形成する能力で知られています.

ヒドロキシキノリンアナログ2は、生物学的標的との特定の相互作用と、さまざまな疾患における治療薬としての可能性のために際立っています。

生化学分析

Biochemical Properties

8-Hydroxyquinoline-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it forms stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, which are essential cofactors for many enzymatic reactions . These interactions can modulate the activity of metalloenzymes, influencing biochemical pathways and cellular processes.

Cellular Effects

8-Hydroxyquinoline-4-carboxylic acid exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with metal-dependent enzymes involved in DNA synthesis and repair . Additionally, it can modulate oxidative stress responses by chelating metal ions that catalyze the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of 8-Hydroxyquinoline-4-carboxylic acid involves its ability to bind to metal ions and form stable complexes. This binding can inhibit the activity of metalloenzymes by sequestering essential metal cofactors, thereby preventing the enzymes from catalyzing their respective reactions . Furthermore, the compound can induce changes in gene expression by modulating transcription factors that require metal ions for their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxyquinoline-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that prolonged exposure to 8-Hydroxyquinoline-4-carboxylic acid can lead to sustained inhibition of cellular proliferation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 8-Hydroxyquinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, disrupting normal cellular functions .

Metabolic Pathways

8-Hydroxyquinoline-4-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, it can affect metabolite levels by altering the availability of metal cofactors required for enzymatic reactions .

Transport and Distribution

The transport and distribution of 8-Hydroxyquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through metal ion transporters, such as those for Cu²⁺ and Zn²⁺ . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

8-Hydroxyquinoline-4-carboxylic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In these compartments, it can exert its effects by modulating the activity of metal-dependent enzymes and influencing cellular processes .

準備方法

合成ルートと反応条件

ヒドロキシキノリンアナログの合成には、通常、α、β-不飽和アルデヒドと置換アニリンが使用されます。 一般的な方法の1つは、ニトロベンゼンなどの酸化剤の存在下で、アニリン誘導体、グリセロール、硫酸を環化させるSkraup合成です 。 別の方法は、ブレンステッド酸触媒の存在下で、α、β-不飽和アルデヒドとアニリンを使用するDoebner-Miller反応です .

工業生産方法

ヒドロキシキノリンアナログの工業生産では、収率と効率を向上させるために触媒系がしばしば使用されます。 遷移金属触媒反応、金属フリーイオン液体媒介反応、グリーン反応プロトコルは、これらの化合物を大規模に合成するために使用される方法のいくつかです .

化学反応の分析

反応の種類

ヒドロキシキノリンアナログは、以下を含むさまざまな化学反応を起こします。

酸化: これらの化合物は、酸化されてキノリンN-オキシドを生成することができます。

還元: 還元反応は、キノリン誘導体をテトラヒドロキノリンに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、キノリンN-オキシド、テトラヒドロキノリン、およびさまざまな置換キノリン誘導体が含まれます .

類似化合物との比較

Hydroxyquinoline analogs are unique due to their strong metal-chelating properties and diverse biological activities. Similar compounds include:

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.

2-Hydroxyquinoline: Used in various industrial applications and known for its ability to form stable complexes with metal ions.

Hydroxyquinoline analog 2 stands out due to its specific interactions with biological targets and its potential as a therapeutic agent in various diseases.

生物活性

8-Hydroxyquinoline-4-carboxylic acid (8-HQCA) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article examines the pharmacological properties, mechanisms of action, and therapeutic potentials of 8-HQCA, supported by recent research findings and case studies.

Overview of Biological Activities

8-HQCA exhibits a variety of biological activities, including:

- Anticancer Effects : Several studies have demonstrated that 8-HQCA and its derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, 8-hydroxy-2-quinolinecarbaldehyde, a related compound, showed cytotoxicity against multiple cancer cells with IC50 values ranging from 12.5 to 25 μg/mL .

- Neuroprotective Properties : The compound acts as a multifunctional metal-chelator and has been explored for its potential in treating neurodegenerative disorders. It can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases .

- Antimicrobial Activity : Research indicates that 8-HQCA exhibits antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against antibiotic-resistant strains, making them promising candidates for new antibacterial drugs .

The biological activity of 8-HQCA is attributed to several mechanisms:

- Metal Chelation : The ability to chelate metals plays a crucial role in its neuroprotective and anticancer activities. By binding to metal ions like copper and iron, it can prevent oxidative stress and subsequent cellular damage .

- Inhibition of Enzymes : 8-HQCA inhibits key enzymes involved in cancer progression and neurodegeneration, such as AChE and MAO. This inhibition can lead to reduced tumor growth and improved neuronal health .

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through caspase-dependent pathways, contributing to their anticancer efficacy .

Anticancer Activity

A study highlighted the effectiveness of an 8-hydroxyquinoline derivative in suppressing Hep3B xenograft tumor growth in vivo. Administered at a dosage of 10 mg/kg/day via intraperitoneal injection over nine days, it completely inhibited tumor growth without causing histological damage to vital organs .

Neuroprotective Studies

Research has shown that compounds derived from 8-HQCA can cross the blood-brain barrier and exhibit low toxicity (LD50 > 2000 mg/kg) while protecting neurons from oxidative stress induced by metal ions . These findings suggest potential applications in treating Alzheimer’s disease and other neurodegenerative conditions.

Data Summary

Future Directions

Given the promising results from various studies, future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of 8-HQCA derivatives in humans.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Synthesis of New Derivatives : Exploring modifications to enhance potency and selectivity against specific targets.

特性

IUPAC Name |

8-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-6-7(10(13)14)4-5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTUKANGPPVLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204228 | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55698-67-4 | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55698-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055698674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55698-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYCINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG29EB6D6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。